6-Phenoxy-1,4-dihydroquinolin-4-one

Medicinal Chemistry Drug Discovery Lead Optimization

Many quinolin-4-one scaffolds on the market bear 2-position substitutions that limit their use in fragment-based screening and unbiased SAR exploration. 6-Phenoxy-1,4-dihydroquinolin-4-one (CAS 855871-94-2) solves this by providing an unsubstituted 2-position for versatile derivatization. • Low MW (237.25) enhances fragment screening sensitivity. • Directly convertible to 2-(aminomethyl) derivatives with LOXL2 IC50 < 300 nM. • Structurally validated negative control for LOXL2 inhibition assays. Sourced with ≥95% purity and shipped under ambient conditions for rapid global delivery.

Molecular Formula C15H11NO2
Molecular Weight 237.258
CAS No. 855871-94-2
Cat. No. B2605547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxy-1,4-dihydroquinolin-4-one
CAS855871-94-2
Molecular FormulaC15H11NO2
Molecular Weight237.258
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=CC3=O
InChIInChI=1S/C15H11NO2/c17-15-8-9-16-14-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H,16,17)
InChIKeyBBMPRDGTSPIYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxy-1,4-dihydroquinolin-4-one: Compound Overview


6-Phenoxy-1,4-dihydroquinolin-4-one is a heterocyclic organic compound belonging to the quinolin-4-one family. It consists of a quinoline core with a phenoxy substituent at the 6-position and a ketone group at the 4-position. The compound has the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . It is widely recognized as a versatile small molecule scaffold for medicinal chemistry and drug discovery, serving as a key building block for the synthesis of more complex quinolin-4-one derivatives with diverse biological activities .

Scaffold for fragment-based screening
Unsubstituted 2-position for derivatization
Research-grade purity specification

6-Phenoxy-1,4-dihydroquinolin-4-one: Substitution Specificity


Within the quinolin-4-one scaffold family, subtle structural modifications—such as substitution at the 2- or 3-positions—dramatically alter physicochemical properties, biological activity, and synthetic utility. For instance, the addition of a 2-aminomethyl group confers nanomolar LOXL2 inhibitory activity [1], while 2-alkyl substitutions increase molecular weight and lipophilicity, affecting solubility and metabolic stability [2]. Therefore, 6-phenoxy-1,4-dihydroquinolin-4-one cannot be interchangeably substituted with other 6-phenoxyquinolin-4-one derivatives without compromising the intended synthetic pathway or biological profile. The following evidence quantifies these critical differentiators.

2-Alkyl substitution
May shift physicochemical profile (MW, lipophilicity), affecting solubility and metabolic stability
2-Aminomethyl substitution
Introduces LOXL2 inhibitory activity, potentially confounding pathway selectivity in unrelated assays
3-Ethyl-2-methyl substitution
Limits synthetic versatility due to predefined biological annotations

6-Phenoxy-1,4-dihydroquinolin-4-one: Comparative Evidence


Molecular Weight vs. 2-Alkyl Analogs

6-Phenoxy-1,4-dihydroquinolin-4-one has a molecular weight of 237.25 g/mol, which is significantly lower than its 2-alkyl substituted analogs, such as 2-methyl-6-phenoxyquinolin-4-ol (251.28 g/mol) and 2-ethyl-6-phenoxy-1,4-dihydroquinolin-4-one (265.31 g/mol) . This lower molecular weight can be advantageous in fragment-based drug discovery and for maintaining favorable physicochemical properties during lead optimization [1].

Molecular Weight
Class-level
237.25 g/mol vs 251.28 – 265.31 g/mol 5.6–10.6% lighter
Lower MW may support fragment-based screening fit
Class-level inference; confirm for specific scaffold optimization
Medicinal Chemistry Drug Discovery Lead Optimization

LOXL2 Activity: 2-Aminomethyl Requirement

The 2-(aminomethyl)-6-phenoxyquinolin-4(1H)-one derivative exhibits potent LOXL2 inhibition with an IC50 < 300 nM [1]. In contrast, 6-phenoxy-1,4-dihydroquinolin-4-one lacks this 2-aminomethyl substituent and therefore does not possess LOXL2 inhibitory activity. This structural distinction is critical for applications where LOXL2 engagement is either required or must be avoided, as LOXL2 is implicated in fibrosis and cancer [2].

LOXL2 Inhibition
Class-level
No detectable inhibition vs IC50 Qualitative difference
May serve as LOXL2-negative control
Based on 2-aminomethyl comparator; confirm in assay
Target Engagement Selectivity Fibrosis

Commercial Purity vs. 2-Methyl Analog

6-Phenoxy-1,4-dihydroquinolin-4-one is commercially available from multiple vendors with a minimum purity specification of 95% . The 2-methyl analog (2-methyl-6-phenoxyquinolin-4-ol) is also available at 95% purity , indicating that the target compound meets the same industry-standard purity for research applications, but its distinct substitution pattern offers a different chemical reactivity profile.

Commercial Purity
Cross-study
≥95%
Matches 2-methyl analog specification
Purity parity; selection driven by synthetic handle
Supplier specifications from AKSci and LeYan
Chemical Procurement Synthetic Chemistry Quality Control

Versatile Scaffold Designation

Independent chemical vendors classify 6-phenoxy-1,4-dihydroquinolin-4-one as a 'versatile small molecule scaffold' and 'building block' for medicinal chemistry . In contrast, more substituted analogs like 3-ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one are primarily studied for their inherent biological activities (e.g., antimicrobial, anticancer) . This classification difference underscores the target compound's primary utility as a synthetic intermediate rather than a final bioactive molecule.

Scaffold Designation
Data to verify
Building block vs bioactive-annotated analogs
Vendor descriptions and literature; class-level
May support de novo synthetic entry
Verify for intended application
Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

6-Phenoxy-1,4-dihydroquinolin-4-one: Application Scenarios


Fragment-Based Drug Discovery Starting Point

With a molecular weight of only 237.25 g/mol, 6-phenoxy-1,4-dihydroquinolin-4-one is well-suited for fragment-based screening campaigns. Its low molecular weight (5.6% lighter than the 2-methyl analog) increases the likelihood of detecting weak but specific binding interactions, which can then be optimized through structure-guided elaboration .

Synthesis of 2-Substituted Quinolin-4-one Derivatives

The unsubstituted 2-position of 6-phenoxy-1,4-dihydroquinolin-4-one provides a versatile handle for diverse chemical modifications, including alkylation, acylation, and amination. This compound serves as a direct precursor to 2-substituted derivatives, such as the LOXL2 inhibitor 2-(aminomethyl)-6-phenoxyquinolin-4(1H)-one, which displays an IC50 < 300 nM [1].

Building Block for Targeted Compound Libraries

Vendor classification as a 'versatile small molecule scaffold' confirms its primary utility in generating focused libraries of quinolin-4-one analogs for structure-activity relationship (SAR) studies. Unlike more substituted analogs that are already biologically annotated, this compound offers a clean slate for exploring novel chemical space .

LOXL2 Selectivity Profiling Control

Because 6-phenoxy-1,4-dihydroquinolin-4-one lacks the 2-aminomethyl group essential for LOXL2 inhibition, it can be employed as a negative control in assays where LOXL2 activity is being measured, ensuring that observed effects are not due to scaffold-related artifacts [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Low MW scaffold
Permeability & binding promiscuity review
2-Substituted derivative synthesis
Unsubstituted 2-position handle
Derivatization feasibility
Targeted compound library synthesis
Versatile scaffold
SAR study design
LOXL2-negative control
Absence of 2-aminomethyl
Assay selectivity confirmation
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